molecular formula C10H8N2O B8671898 N-(Quinolin-3-yl)formamide

N-(Quinolin-3-yl)formamide

Cat. No.: B8671898
M. Wt: 172.18 g/mol
InChI Key: OMFCKPHCFZLGSQ-UHFFFAOYSA-N
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Description

Significance of Quinoline-Based Scaffolds in Heterocyclic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. niscair.res.in This designation stems from the fact that this structural motif is present in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. niscair.res.inbldpharm.com

Quinoline derivatives have been extensively studied and are integral to the development of drugs with diverse therapeutic applications, including:

Anticancer agents bldpharm.com

Antimalarial drugs bldpharm.com

Antibacterial compounds bldpharm.com

Antiviral therapies

Anti-inflammatory molecules bldpharm.com

The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties. niscair.res.in This adaptability is crucial in drug design, allowing for the optimization of a compound's interaction with biological targets, thereby enhancing its efficacy and selectivity. niscair.res.in The development of new synthetic methodologies, such as C-H bond functionalization, continues to expand the chemical space of quinoline derivatives, providing new avenues for drug discovery.

Academic Relevance of Formamide (B127407) Functional Groups in Organic Synthesis

The formamide functional group (-NHCHO) is the simplest amide and plays a multifaceted role in organic synthesis. scispace.comupenn.edu Beyond its use as a polar aprotic solvent, formamide and its derivatives are valuable reagents and synthetic intermediates. upenn.edunih.gov

Key roles of the formamide group in synthesis include:

Formylating Agent: Formamides can serve as a source of the formyl group (CHO) for the N-formylation of amines. upenn.edu This is a fundamental transformation in the synthesis of many biologically active compounds and pharmaceuticals. upenn.edu

Precursor to Other Functional Groups: The formamide group can be readily transformed into other important functionalities. For instance, it can be dehydrated to form isocyanides, which are highly reactive and useful intermediates in multicomponent reactions. researchgate.net

Directing Group: In certain reactions, the formamide group can act as a directing group, controlling the regioselectivity of C-H activation and functionalization on an aromatic ring. This allows for the targeted synthesis of complex substituted molecules. researchgate.net

Synthetic Intermediate: Formamides are stable intermediates in various synthetic sequences. For example, they are intermediates in the Leuckart reaction, a method for the reductive amination of ketones and aldehydes. nih.gov The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide has been shown to produce fused heterocyclic systems. nih.gov

The reactivity and stability of the formamide group make it a cornerstone in the toolbox of synthetic organic chemists for constructing complex molecules from simpler precursors. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

N-quinolin-3-ylformamide

InChI

InChI=1S/C10H8N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-7H,(H,12,13)

InChI Key

OMFCKPHCFZLGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC=O

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of N Quinolin 3 Yl Formamide Derivatives

Mechanistic Pathways of Formamide (B127407) Formation and Transformation on the Quinoline (B57606) Ring

The formamide moiety attached to the quinoline ring can be both a product of specific synthetic routes and a reactive intermediate for subsequent chemical transformations. Its formation and reactions are often characterized by classic organic chemistry mechanisms, including nucleophilic attacks and cyclization events.

The formation of a formamide linkage on a quinoline ring, or the participation of a formamide in reactions, frequently begins with a nucleophilic addition step. A common precursor for N-(Quinolin-3-yl)formamide and its derivatives is 3-aminoquinoline (B160951), which can be formylated using various reagents like formic acid or formamide itself.

In a related context, formamide can act as a nucleophile in reactions with activated quinoline derivatives. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide illustrates a characteristic mechanistic pathway. The process is initiated by the nucleophilic addition of the amino group of formamide to the electrophilic carbonyl carbon of the aldehyde on the quinoline ring. rsc.orgnih.gov This is followed by a condensation reaction, specifically the elimination of a water molecule, to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. rsc.org This type of reaction, where a C=N bond is formed, is a foundational step for building more complex molecular architectures.

The general mechanism can be described as:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of formamide attacks the carbonyl carbon of the quinoline-3-carbaldehyde.

Proton Transfer: A proton is transferred, typically from the nitrogen to the oxygen, to form a neutral amino alcohol intermediate.

Dehydration: The hydroxyl group is protonated (often facilitated by an acid catalyst like formic acid), turning it into a good leaving group (H₂O). derpharmachemica.com Subsequent elimination of water leads to the formation of a Schiff base-like intermediate. rsc.org

These initial steps are crucial as they set the stage for further transformations, including intramolecular cyclizations.

The N-formyl group on the quinoline scaffold is a key participant in intramolecular reactions that lead to the formation of new fused rings. These reactions are synthetically valuable for creating polycyclic heterocyclic compounds.

A prominent example is the transformation of the N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, formed as described above. This intermediate can undergo an intramolecular cyclization where the nitrogen of the quinoline ring or another nucleophilic site attacks a part of the formamide-derived side chain. rsc.orgnih.gov In a specific documented pathway, heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid does not stop at the simple formamide derivative but proceeds to yield a fused cyclic product, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.orgnih.gov The mechanism involves the elimination of an HCl molecule from the intermediate, leading to the formation of the new five-membered ring fused to the quinoline core. rsc.orgnih.gov

Formamide also serves as a versatile C1 building block in heteroannulation reactions, a concept demonstrated by the Niementowski quinazoline (B50416) synthesis and its application to other heterocyclic systems. beilstein-journals.org When a 2-amino-3-carboxamido-quinoline derivative is heated with formamide, it can undergo a cyclization to form a quinolinopyrimidone. beilstein-journals.org The proposed mechanism involves:

Formylation: The primary amino group at the C-2 position of the quinoline is formylated by the formamide reagent.

Intramolecular Cyclization: The nitrogen of the neighboring amide group at C-3 performs a nucleophilic attack on the newly introduced formyl carbon.

Annulation: Subsequent dehydration leads to the formation of a fused pyrimidone ring. beilstein-journals.org

This highlights the dual role of formamide as both a formylating agent and a source of a single carbon atom for ring construction.

Table 1: Examples of Intramolecular Cyclization and Ring-Fusing Reactions

Starting MaterialReagents/ConditionsProductYieldReference
2-Chloroquinoline-3-carbaldehydeFormamide, Formic Acid, Ethanol (B145695), Reflux 8h1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-oneNot specified rsc.orgnih.gov
2-Aminothiophene derivativesFormamide, Neat, Reflux 3hN-Substituted thienopyrimidones30-99% beilstein-journals.org
2-Aminoquinoline derivativesFormamide, DIPEA/DMF, 12-16hN-Substituted quinolinopyrimidones47-65% beilstein-journals.org

Electronic and Steric Effects on the Chemical Reactivity of N-Formyl Quinoline Derivatives

The reactivity of N-formyl quinoline derivatives is significantly influenced by the electronic properties and steric bulk of substituents on the quinoline ring. These factors can affect reaction rates, yields, and even the reaction pathway itself. ecorfan.orgnih.gov

Electronic Effects: The electron density of the quinoline ring system plays a crucial role in its reactivity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the nucleophilicity and electrophilicity of different positions on the ring.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃) or methyl (–CH₃) groups increase the electron density of the aromatic system. This generally enhances the rate of electrophilic aromatic substitution on the benzene (B151609) portion of the quinoline ring. ecorfan.org In reactions involving nucleophilic attack by the quinoline nitrogen or cyclization, EDGs can increase the nucleophilicity of the reacting center, often leading to higher reaction yields. For example, in related syntheses, substrates with electron-donating groups have been observed to produce better yields compared to those with electron-withdrawing groups. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂), cyano (–CN), or halogens (–F, –Cl) decrease the electron density of the quinoline ring. This deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uomustansiriyah.edu.iq While EWGs might be expected to lower yields in reactions where the quinoline acts as a nucleophile, many synthetic protocols are robust enough to tolerate them, albeit sometimes requiring harsher conditions or resulting in lower yields. nih.govtandfonline.com

Steric Effects: Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a critical factor in the chemistry of quinoline derivatives.

Positional Hindrance: The position of substituents relative to the reactive formamide group at C-3 is highly important. Bulky groups at the adjacent C-2 or C-4 positions can significantly impede the approach of reagents and hinder the necessary conformational changes for intramolecular cyclization. Studies on the N-formylation of substituted isoquinolines showed that a methyl group at the 3-position (adjacent to the nitrogen) drastically reduced the reaction yield to 32%, demonstrating a strong steric effect. tandfonline.com Similarly, in other quinoline syntheses, ortho-substituted reactants often give inferior results compared to their meta- or para-substituted counterparts due to steric clashes. nih.govbeilstein-journals.org

Table 2: Influence of Substituents on Reactivity of Quinoline/Isoquinoline Derivatives

SystemSubstituent TypePositionObserved EffectReference
N-Aryl-3-hydroxyisoindolinonesElectron-donating (e.g., -OCH₃)para on N-arylHigher yields in cyclization beilstein-journals.org
N-Aryl-3-hydroxyisoindolinonesElectron-withdrawing (e.g., -Cl, -F)para on N-arylLower yields in cyclization beilstein-journals.org
N-Aryl-3-hydroxyisoindolinonesAny substituentmeta on N-arylLower yields, longer reaction times (steric hindrance) beilstein-journals.org
IsoquinolineSteric group (-CH₃)Position 3 (adjacent to N)Significantly lower yield (32%) in N-formylation tandfonline.com
Acetophenones in quinoline synthesisSteric groupOrthoInferior results compared to meta/para isomers nih.gov

Comparative Reactivity Studies of Formamide vs. Other Amide Derivatives on Quinoline Scaffolds

The formamide group (–NHCHO) exhibits distinct reactivity compared to other, larger amide derivatives such as acetamide (B32628) (–NHCOCH₃) or benzamide (B126) (–NHCOPh) when attached to a quinoline scaffold. ecorfan.org This difference is primarily rooted in the unique structural and electronic properties of the formyl group.

The most significant difference lies in the ability of the formamide group to act as a one-carbon (C1) building block in cyclization and annulation reactions. beilstein-journals.org As seen in the Niementowski-type reactions, formamide provides the single carbon atom required to form a fused six-membered pyrimidone ring. beilstein-journals.org The small size of the formyl group and the presence of the formyl proton are key to this reactivity. Other amides, like acetamides, would introduce a methyl group instead of a hydrogen at that position, sterically and electronically altering the course of the reaction and preventing the same type of simple annulation.

While the formamide group readily participates in these ring-fusing reactions, other amides on the quinoline scaffold may undergo different transformations. For example, N-acyl amides can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) to undergo annulation, but the mechanism and resulting structures are different from the direct C1 insertion provided by formamide. organic-chemistry.org

Spectroscopic and Structural Characterization Methodologies for N Quinolin 3 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(Quinolin-3-yl)formamide and its analogs, ¹H and ¹³C NMR provide invaluable data on the chemical environment of each proton and carbon atom.

¹H NMR spectra of quinoline (B57606) derivatives show characteristic signals for the aromatic protons. uncw.edu The chemical shifts (δ) are influenced by the electronic effects of the substituents on the quinoline ring and the formamide (B127407) group. For instance, in a related series of N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives, the proton of the CH=N group appears as a singlet at around δ 10.55 ppm, while the quinoline H-4 proton is observed at approximately δ 8.75 ppm. niscair.res.in The remaining quinoline and other aromatic protons typically resonate in the multiplet region between δ 6.67 and δ 8.05 ppm. niscair.res.in The formamide proton (N-H) signal is also a key feature, often appearing as a broad singlet that is exchangeable with D₂O. scielo.br

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a study of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines, the carbon atom of the CH=N group was identified at approximately δ 161.8 ppm. niscair.res.in The carbon atoms of the quinoline ring itself give rise to a series of signals, the positions of which are sensitive to substitution patterns. niscair.res.intsijournals.com Theoretical calculations of ¹³C chemical shifts for various quinoline derivatives have shown good correlation with experimental data, aiding in the correct assignment of complex spectra. tsijournals.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives.

Compound ClassFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivativesCH=N~10.55~161.8
Quinoline H-4~8.75-
Aromatic Protons6.67-8.05-
N-(quinolin-3-ylmethylene)benzohydrazideNH (exchangeable)~12.30-12.40-
-CH=N-~8.95-9.00-
Quinoline H-4~8.94-8.97-

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the context of this compound and its derivatives, key absorption bands confirm the presence of the formamide and quinoline moieties.

A prominent feature in the IR spectra of these compounds is the N-H stretching vibration, which typically appears as a sharp or broad band in the region of 3100-3400 cm⁻¹. derpharmachemica.comarabjchem.org The C=O stretching of the amide group is another strong, characteristic absorption, usually found between 1640 and 1710 cm⁻¹. derpharmachemica.comarabjchem.org For example, in a series of 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one derivatives, the C=O stretch was observed around 1690 cm⁻¹. arabjchem.org

The quinoline ring itself exhibits several characteristic vibrations. The C=N stretching within the quinoline system is often seen in the 1610-1625 cm⁻¹ range. derpharmachemica.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings appear in the 1400-1600 cm⁻¹ region. arabjchem.org

Interactive Table: Characteristic IR Absorption Bands for this compound and Related Structures.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3100 - 3400
C=O (Amide)Stretching1640 - 1710
C=N (Quinoline)Stretching1610 - 1625
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400 - 1600

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., EIMS, HRMS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LCMS) are commonly employed for the characterization of this compound and its analogs. niscair.res.inarabjchem.org

In mass spectra of these compounds, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is a crucial piece of information that confirms the molecular weight. niscair.res.inarabjchem.org For instance, in the HRMS analysis of (E)-N-((2-chloro-6-methylquinolin-3-yl)methylene)-4-(4-(dimethylamino)phenyl)-6-phenyl-2H-1,3-oxazin-2-amine, the molecular ion peak was observed at m/z 468.0143 (M⁺+1), which corresponds to the molecular formula C₂₈H₂₃ClN₄O. niscair.res.in

The fragmentation patterns observed in the mass spectra provide valuable clues about the structure of the molecule. The cleavage of bonds within the molecule leads to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the quinoline ring, the formamide linker, and any other substituents.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectra of quinoline derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. nih.govrsc.org The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the quinoline ring. rsc.org For a series of bis-quinolin-3-yl chalcones, the maximum absorption wavelengths (λ_max) were found to range from 215 nm to 290 nm, showing a positive solvatochromism (a shift to longer wavelengths in more polar solvents). rsc.org

Computational Chemistry and Theoretical Modeling of N Quinolin 3 Yl Formamide

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of chemical systems with a good balance between accuracy and computational cost. researchgate.net It is instrumental in understanding and predicting molecular characteristics by analyzing electronic structures and reactivity. nih.gov DFT calculations can provide valuable information on the stability of molecules. scirp.orgresearchgate.net

Calculation of HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical stability and reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a large gap suggests high kinetic stability and low chemical reactivity, characterizing a "hard molecule," whereas a small gap indicates a "soft molecule" that is more reactive and polarizable. tandfonline.com

Calculated HOMO-LUMO Energies and Gaps for Quinoline (B57606) Derivatives (eV)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetReference
Quinoline-6.646-1.8164.83DFT (B3LYP)/6-31+G(d,p) scirp.org
TMQ-6.164-2.0864.078DFT/B3LYP/6-311++G(2d,p) researchgate.net
Iron(III) Porphyrin Complex--0.9042DFT-B3LYP/6-311G(d,p) physchemres.org

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, Absorption Spectra)

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the absorption spectra of molecules. nih.govresearchgate.net For quinoline, theoretical UV-Vis spectra have been calculated and compared with experimental data to understand the electronic transitions. scirp.org

Similarly, DFT calculations can predict infrared (IR) vibrational frequencies. researchgate.net These theoretical spectra can be compared with experimental FT-IR spectra to aid in the assignment of absorption bands to specific vibrational modes of the functional groups within the molecule. researchgate.netlibretexts.org For example, the characteristic strong absorption band for a carbonyl (C=O) stretching vibration is typically found in the region of 1650–1750 cm⁻¹. pressbooks.pub Computational methods can help refine the understanding of how the molecular environment affects these frequencies. nih.gov

Chemical Hardness and Softness Assessments

Global chemical reactivity descriptors, such as chemical hardness (η) and softness (S), can be derived from the HOMO and LUMO energies. tandfonline.com Chemical hardness measures the resistance of a molecule to charge transfer and is related to the HOMO-LUMO gap; a larger gap corresponds to a harder molecule. tandfonline.comscirp.org Conversely, chemical softness is the reciprocal of hardness and indicates a molecule's capacity to receive electrons. rsc.orgresearchgate.net

These parameters are calculated using the following equations, based on Koopman's theorem:

Chemical Hardness (η): (I - A) / 2, where I is the ionization potential and A is the electron affinity. This can be approximated as (ELUMO - EHOMO) / 2. tandfonline.com

Chemical Softness (S): 1 / (2η) tandfonline.com

Studies on quinoline derivatives have utilized these parameters to understand their reactivity and stability. rsc.orgresearchgate.net For instance, a lower value of softness and a higher value of chemical hardness suggest greater molecular stability. rsc.org

Calculated Reactivity Descriptors for a Quinoline Derivative
DescriptorValue (eV)
Ionisation Potential (I)5.89
Electron Affinity (A)2.64
Energy Gap (Eg)3.25
Chemical Hardness (η)1.63
mdpi.com

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.comnih.gov This technique is valuable for understanding how molecules like N-(Quinolin-3-yl)formamide might behave in different environments, such as in solution. researchgate.net MD simulations can reveal the flexibility of the molecule, stable conformations, and how it interacts with solvent molecules or biological macromolecules. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com These models are built by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. nih.govnih.gov

The fundamental principle of QSAR/QSPR is that the structure of a molecule contains all the information necessary to describe its properties. nih.gov By developing a mathematical relationship between these descriptors and an observed property (like toxicity or drug-loading capacity), it becomes possible to predict the properties of new, unsynthesized compounds. nih.govplos.org Various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are used to build these models. mdpi.comnih.gov Such models have been developed for various quinoline derivatives to predict properties like toxicity and inhibitory activities. crpsonline.comnih.gov

In Silico Prediction of Molecular Properties and Reactivity Profiles

In silico methods encompass a wide range of computational techniques used to predict molecular properties and reactivity without the need for laboratory experiments. mdpi.com These approaches are crucial in modern drug design and materials science for screening large numbers of compounds and prioritizing candidates for synthesis and testing. mdpi.comnih.gov

For this compound, in silico tools can predict a variety of properties:

Pharmacokinetic Properties (ADMET): Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be estimated. For example, predictions can be made for properties like lipophilicity (logP), water solubility, and potential for inhibiting cytochrome P450 enzymes. nih.govdovepress.com

Reactivity Profiles: DFT-based calculations of molecular electrostatic potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical reactivity. researchgate.netphyschemres.org

Biological Activity: Molecular docking, a key in silico technique, can predict the binding affinity and mode of interaction of a molecule with a biological target, such as a protein receptor. mdpi.comdovepress.com This is instrumental in designing new compounds with potential therapeutic effects. mdpi.com

Mechanistic Insights into the Biological Activity of N Quinolin 3 Yl Formamide Analogs

Structure-Activity Relationship (SAR) Studies of Formamide-Substituted Quinoline (B57606) Derivatives

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the pharmacologically significant features of these molecules, guiding the design of more potent and selective therapeutic agents. rsc.org

Influence of Substituents on Biological Efficacy and Specificity

The type and position of substituents on the quinoline ring profoundly influence the pharmacological efficacy and specificity of its derivatives. rsc.orgorientjchem.org The addition of various functional groups can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. orientjchem.orgresearchgate.net

Key SAR findings for quinoline derivatives include:

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at specific positions on the quinoline ring can enhance biological activity. mdpi.com For instance, a 7-chloro group is considered optimal for the antimalarial activity of some quinoline compounds. pharmacy180.com Halogenation can also increase lipophilicity, potentially improving penetration of the blood-brain barrier. mdpi.com

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents plays a critical role. Electron-donating groups like methoxy (B1213986) (-OCH3) at the C-2 position have been shown to enhance antimalarial activity, while electron-withdrawing groups like chlorine at the same position can lead to a loss of activity. rsc.org In other contexts, such as antiviral agents, electron-donating substituents on a benzaldehyde (B42025) reactant can lead to better yields of pyrimidine-fused quinoline derivatives compared to electron-withdrawing groups. nih.gov

Position of Substituents: The location of substituents is as important as their chemical nature. orientjchem.org For example, substitutions at positions 2 and 3 of the quinoline ring have been found to be more active against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org A methyl group at position 3 has been observed to reduce antimalarial activity, and an additional methyl group at position 8 can abolish it. pharmacy180.com

Side Chains: The nature of the side chain at various positions is also a key determinant of activity. For 4-substituted quinolines, a dialkylaminoalkyl side chain at the C-4 position, particularly a 4-diethylaminomethyl butyl amino side chain, is optimal for antimalarial activity. pharmacy180.com The presence of a tertiary amine in the side chain is also considered important. pharmacy180.com

Table 1: Influence of Substituents on Quinoline Activity

Substituent/Modification Position Effect on Biological Activity Reference(s)
7-Chloro group 7 Optimal for antimalarial activity pharmacy180.com
Methoxy group (electron-donating) 2 Enhanced antimalarial activity rsc.org
Chlorine (electron-withdrawing) 2 Loss of antimalarial activity rsc.org
Methyl group 3 Reduced antimalarial activity pharmacy180.com
Additional Methyl group 8 Abolished antimalarial activity pharmacy180.com
Dialkylaminoalkyl side chain 4 Optimal for antimalarial activity pharmacy180.com
Hydroxyl group on side chain 4 Reduced toxicity pharmacy180.com
Aromatic ring in side chain 4 Reduced toxicity and activity pharmacy180.com

Exploration of Molecular Targets and Pathways Mediated by N-Formyl Quinoline Compounds

N-formyl quinoline compounds and their analogs exert their biological effects by interacting with a variety of molecular targets and modulating key cellular pathways. Their diverse pharmacological activities, particularly in the realm of anticancer research, stem from their ability to interfere with fundamental biological processes. arabjchem.orgbohrium.comresearchgate.net

Enzymatic Inhibition Mechanisms (e.g., Alkaline Phosphatase Inhibition by Quinolinyl Iminothiazolines)

One of the key mechanisms of action for certain quinoline derivatives is the inhibition of specific enzymes. A notable example is the inhibition of alkaline phosphatase (AP) by quinolinyl-iminothiazoline compounds. nih.govnih.govtandfonline.com Pathological calcification, which is associated with conditions like osteoarthritis and tumor calcification, is characterized by increased levels of tissue non-specific alkaline phosphatase (TNAP). nih.govnih.gov

A series of novel quinolinyl iminothiazolines were synthesized and evaluated for their potential to inhibit alkaline phosphatase. nih.govnih.govtandfonline.com Among the synthesized compounds, N-benzamide quinolinyl iminothiazoline (6g) demonstrated the most potent inhibitory effect on alkaline phosphatase, with an IC50 value of 0.337 ± 0.015 µM. nih.govnih.govresearchgate.net This was significantly more potent than the standard inhibitor KH2PO4 (IC50 = 5.245 ± 0.477 µM). nih.govnih.gov The inhibitory potential of this compound was further supported by molecular docking studies, molecular dynamics simulations, and kinetic analysis, suggesting it could serve as a lead molecule for developing more effective AP inhibitors. nih.govnih.govtandfonline.comresearchgate.net

Table 2: Alkaline Phosphatase Inhibition by Quinolinyl-Iminothiazoline Derivatives

Compound IC50 (µM) Comparison to Standard (KH2PO4) Reference(s)
N-benzamide quinolinyl iminothiazoline (6g) 0.337 ± 0.015 More potent nih.govnih.govresearchgate.net
N-nitrobenzamide quinolinyl iminothiazoline (6j) 0.509 ± 0.036 More potent nih.gov
KH2PO4 (Standard) 5.245 ± 0.477 - nih.govnih.gov

Interaction with Cellular Components (e.g., DNA Degradation Effects of Tetrahydroquinoline Formamides)

Some quinoline derivatives can interact directly with essential cellular components like DNA. Studies on new 2-alkyl(tetrahydroquinoline-4-yl)formamides have revealed their ability to cause degradation of bacterial DNA. silae.itresearchgate.net This interaction with DNA is a potential mechanism for their observed antimicrobial and anticancer activities. orientjchem.org The planar structure of some quinoline derivatives facilitates their intercalation with DNA, which can inhibit DNA synthesis and lead to cell death. orientjchem.org

For instance, certain tetrahydroquinoline formamides have demonstrated significant antimicrobial properties against various clinical strains. silae.it The compound N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide, for example, showed a minimum inhibitory concentration (MIC) of 0.003 µg/ml against P. aeruginosa. silae.it The effect of these tetrahydroquinoline compounds on bacterial DNA was evaluated using P. aeruginosa as a model. silae.it

Modulations of Biological Processes (e.g., Apoptosis, Disruption of Cell Migration, Inhibition of Angiogenesis, Cell Cycle Arrest for General Quinoline Anticancer Activity)

Quinoline derivatives have emerged as a significant class of compounds in anticancer drug development due to their ability to modulate a wide range of biological processes essential for tumor growth and survival. arabjchem.orgbohrium.comresearchgate.net These compounds can induce their anticancer effects through multiple pathways, making them promising candidates for cancer therapy. ijrpr.com

The key biological processes modulated by quinoline derivatives in the context of cancer include:

Apoptosis: Quinoline compounds can trigger programmed cell death, or apoptosis, in cancer cells. arabjchem.orgresearchgate.netnih.gov This is a crucial mechanism for eliminating malignant cells.

Disruption of Cell Migration: By interfering with the cellular machinery responsible for movement, quinoline derivatives can inhibit the migration of cancer cells, which is a critical step in metastasis. arabjchem.orgresearchgate.netnih.gov

Inhibition of Angiogenesis: Tumors require a blood supply to grow, a process known as angiogenesis. Quinoline compounds have been shown to inhibit the formation of new blood vessels, thereby starving tumors of essential nutrients. arabjchem.orgresearchgate.netnih.gov

Cell Cycle Arrest: Quinoline derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating uncontrollably. arabjchem.orgresearchgate.netnih.gov For example, some quinoline-chalcone hybrids have been shown to arrest the cell cycle at the G2/M phase. nih.gov

The versatility of the quinoline scaffold allows for the synthesis of a diverse range of derivatives, each with the potential to target different aspects of cancer biology. arabjchem.orgresearchgate.net This multi-targeted approach is a significant advantage in the development of effective anticancer therapies. ijrpr.com

Emerging Research Directions and Advanced Applications of N Quinolin 3 Yl Formamide

Development in Functional Materials and Optoelectronic Devices

Currently, there is a lack of specific research detailing the application of N-(Quinolin-3-yl)formamide in the development of functional materials or optoelectronic devices. The broader class of quinoline-containing compounds has been investigated for such purposes due to their photophysical properties. However, dedicated studies on the integration of the this compound moiety into polymers, metal-organic frameworks (MOFs), or as components in devices like organic light-emitting diodes (OLEDs) or solar cells are not present in the current body of scientific literature. The potential for this compound to contribute to these fields remains an open question, pending future research initiatives.

Potential as Molecular Probes and Sensors

The use of quinoline (B57606) derivatives as fluorescent chemosensors for the detection of various analytes, particularly metal ions, is a well-established area of research. These sensors often rely on the chelating properties of the quinoline nitrogen and another donor atom, leading to changes in fluorescence upon binding to the target analyte.

While the fundamental structure of this compound contains the quinoline scaffold, there are no specific studies that have developed or investigated its direct use as a molecular probe or sensor. The formamide (B127407) group at the 3-position could potentially be modified to incorporate specific binding sites for target molecules or ions. However, research detailing such functionalization and subsequent application in sensing is not currently available.

Innovative Applications in Catalysis and Organic Transformations

The field of catalysis frequently employs nitrogen-containing heterocyclic compounds as ligands for metal catalysts or as organocatalysts themselves. The electronic properties of the quinoline ring system can be tuned to influence the activity and selectivity of catalytic reactions.

Nevertheless, a review of the literature does not indicate that this compound has been specifically explored for its catalytic properties or as a key precursor in innovative organic transformations. Research on quinoline derivatives in catalysis is extensive, but studies focusing on the unique contribution of the 3-formamido substituent are absent. The potential for this compound to act as a ligand, a directing group, or a reactive intermediate in novel synthetic methodologies has yet to be investigated.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(Quinolin-3-yl)formamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via condensation reactions between quinoline-3-amine and formylating agents (e.g., formic acid derivatives). For example, in related quinoline carboxamide syntheses, aldehydes or activated formyl groups are reacted with amines under reflux in ethanol, using catalysts like piperidine to enhance yield . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Characterization typically employs IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and NMR (quinoline proton signals at δ 8.5–9.0 ppm) .

Advanced Structural Elucidation

Q. Q2. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles, distinguishing regioisomers (e.g., 3-yl vs. 8-yl substitution). For quinoline carboxamides, crystallography confirms the amide linkage geometry and hydrogen-bonding patterns, which influence biological activity. Data collection at low temperatures (e.g., 173 K) improves resolution, with R-factors <0.05 indicating high accuracy .

Basic Bioactivity Screening

Q. Q3. What cytotoxicity assays are suitable for evaluating this compound derivatives in anticancer research?

Methodological Answer: The Sulforhodamine B (SRB) assay is widely used for high-throughput cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via absorbance at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and offers superior sensitivity compared to Bradford or Lowry assays . Dose-response curves (IC₅₀ values) should be validated with replicates to ensure reproducibility.

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4. How can researchers design this compound analogues to enhance selectivity for biological targets like dopamine receptors?

Methodological Answer: Modifications at the quinoline 3-position (e.g., halogenation, alkylation) and formamide substituents (e.g., arylpiperazine groups) can improve receptor affinity. For dopamine D3 receptor ligands, functionalizing the pentanamide linker with 4-arylpiperazine enhances selectivity over D2 receptors. Radioligand binding assays and computational docking (e.g., AutoDock Vina) validate SAR hypotheses .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported antiproliferative activities of quinoline derivatives?

Methodological Answer: Contradictions may arise from variations in cell lines, assay protocols, or compound purity. To resolve these:

  • Standardize assays using the NCI-60 cell line panel.
  • Validate purity via HPLC (≥95%) and LC-MS.
  • Compare dose-response slopes and Hill coefficients to assess mechanistic differences .

Fluorescent Probe Development

Q. Q6. Can this compound derivatives be adapted as fluorescent probes for cellular imaging?

Methodological Answer: While 8-amidoquinoline derivatives are established fluorescent probes (e.g., for metal ions), modifying the 3-position with electron-withdrawing groups (e.g., nitro) could shift emission wavelengths. Fluorescence quantum yields and Stokes shifts should be measured using spectrofluorometry. Cell permeability can be tested via confocal microscopy in live cells .

Computational Modeling

Q. Q7. What computational methods predict the binding modes of this compound derivatives with biological targets?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand conformations. QSAR models using topological descriptors (e.g., Moriguchi octanol-water partition coefficients) correlate structural features with activity. For example, Chern-Simons topology parameters may predict interactions with kinase domains .

Stability and Purity Assessment

Q. Q8. What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Store under inert gas (argon) at –20°C to prevent hydrolysis.
  • Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or NMR.
  • For solutions, use anhydrous DMSO or DMF and avoid prolonged exposure to light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.